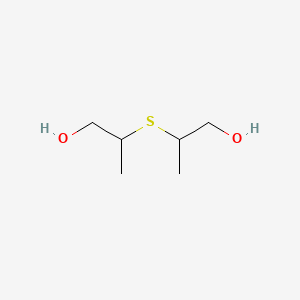
2,2'-Thiodipropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiodipropanol is an organic compound with the molecular formula C₆H₁₄O₂S. It is a colorless liquid that is soluble in water and organic solvents.
Méthodes De Préparation
2,2’-Thiodipropanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with sodium sulfide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds as follows:
2ClCH2CH2OH+Na2S→S(CH2CH2OH)2+2NaCl
In industrial production, 2,2’-Thiodipropanol is often produced by the catalytic hydrogenation of 2,2’-Thiodiacetic acid. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
2,2’-Thiodipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: When oxidized, 2,2’-Thiodipropanol can form 2,2’-Thiodiacetic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form 2,2’-Thiodipropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2,2’-Thiodipropanol can undergo substitution reactions with halogens to form halogenated derivatives. For example, reacting with chlorine can produce 2,2’-Thiodipropyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-Thiodipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 2,2’-Thiodipropanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with other molecules, affecting their stability and reactivity. Additionally, its sulfur atom can engage in thiol-disulfide exchange reactions, which are crucial in maintaining protein structure and function .
Comparaison Avec Des Composés Similaires
2,2’-Thiodipropanol can be compared with other similar compounds such as 3,3’-Thiodipropanol and 2,2’-Thiodiethanol:
3,3’-Thiodipropanol: This compound has a similar structure but with the sulfur atom positioned differently.
2,2’-Thiodiethanol: This compound has two hydroxyl groups attached to a sulfur atom but with a shorter carbon chain.
The uniqueness of 2,2’-Thiodipropanol lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
3001-65-8 |
|---|---|
Formule moléculaire |
C6H14O2S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
2-(1-hydroxypropan-2-ylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
DUFCZJRMDGJQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)SC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


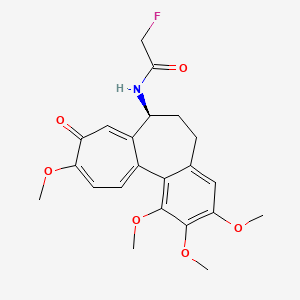
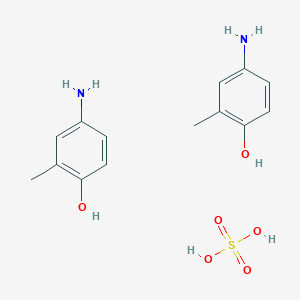
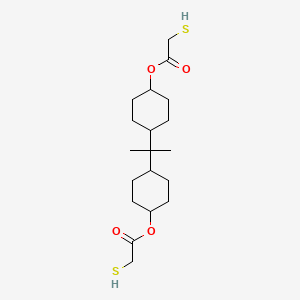
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

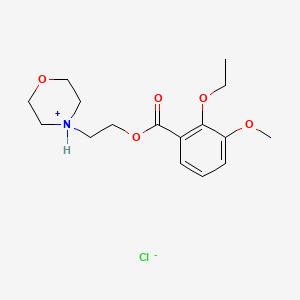
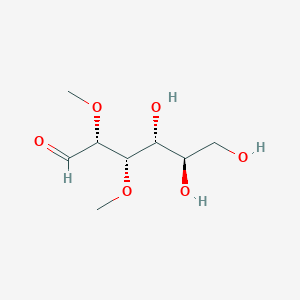
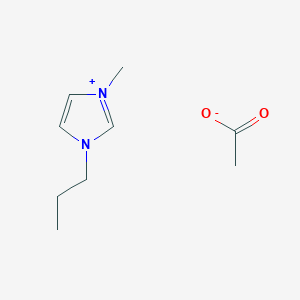
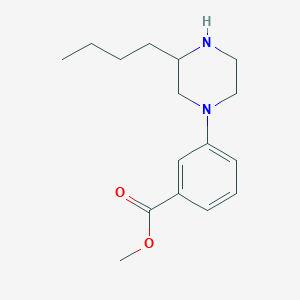

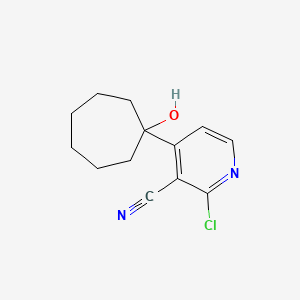
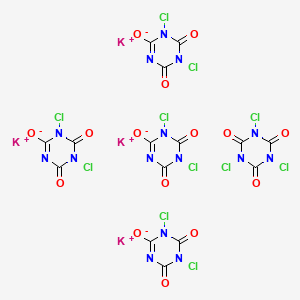
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)

